molecular formula C11H9ClO B8572189 1-Chloro-3-methylnaphthalen-2-ol

1-Chloro-3-methylnaphthalen-2-ol

Cat. No. B8572189
M. Wt: 192.64 g/mol
InChI Key: GDBWOIUARMPWSI-UHFFFAOYSA-N
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Patent
US09102614B2

Procedure details

To a solution of N-chlorosuccinimide (8.02 g, 60.05 mmol) in dichloromethane (475 mL) at −78° C. was added zirconium(IV)chloride (2.80 g, 12.01 mmol), followed by 3-methyl-naphthalen-2-ol (4A) (9.5 g, 60.05 mmol) under Ar. The reaction mixture was stirred at −78° C. for minutes, the cooling bath was removed and the reaction was stirred at room temperature for 5 h. The reaction was quenched with saturated sodium bicarbonate solution and stirred for 5 minutes. The mixture was diluted with H2O, extracted with dichloromethane (3×) and the combined organic layer was dried (MgSO4), filtered, concentrated and purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes) to give 4B as a white solid (9.05 g, 78%).
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[C:11]([OH:20])=[CH:12][C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2>ClCCl.[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]>[Cl:1][C:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:19]=[C:10]([CH3:9])[C:11]=1[OH:20] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
8.02 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
475 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
CC=1C(=CC2=CC=CC=C2C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC2=CC=CC=C12)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.05 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.